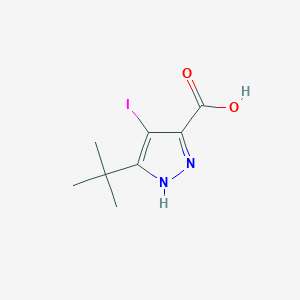

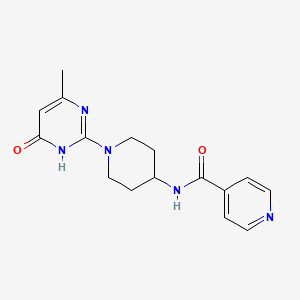

3-tert-butyl-4-iodo-1H-pyrazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-tert-butyl-4-iodo-1H-pyrazole-5-carboxylic acid" is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The tert-butyl group is a bulky substituent that can influence the compound's reactivity and physical properties. The presence of the carboxylic acid functionality suggests potential for further chemical modifications and the iodine substituent may be leveraged in various chemical transformations .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides is achieved through a novel route starting from potassium tricyanomethanide, followed by a selective Sandmeyer reaction . Another example is the N-amination of 3-amino-5-tert-butylpyrazole with hydroxylamine-O-sulfonic acid to give 1,5-diaminopyrazole with good regiochemical control . These methods demonstrate the versatility and efficiency of synthesizing substituted pyrazoles, which could be adapted for the synthesis of "3-tert-butyl-4-iodo-1H-pyrazole-5-carboxylic acid".

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex due to the presence of substituents that can influence the overall geometry and electronic distribution. For example, the X-ray crystal structure of a related compound, 1H-pyrazole-3-(N-tert-butyl)-carboxamide, shows tautomerism between the 3- and 5-substituted forms in the solid state and in solution . The crystal structures of other pyrazole derivatives reveal a planar heterocyclic core and various intermolecular interactions that stabilize the crystalline lattice .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a range of chemical reactions. For instance, the reaction of 1,5-diaminopyrazole with electrophiles can occur at the amino groups, leading to various products such as pyrazolo[1,5-b]1,2,4-triazines and pyrazolo[1,5-b]1,2,4-triazepines . The reactivity of the iodine substituent in "3-tert-butyl-4-iodo-1H-pyrazole-5-carboxylic acid" could be exploited in cross-coupling reactions, allowing for the introduction of various aryl or vinyl groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their substituents. The tert-butyl group can increase steric bulk, potentially affecting solubility and boiling points. The carboxylic acid functionality is associated with hydrogen bonding and acidity, which can impact the compound's solubility and reactivity. The iodine substituent is polarizable and can participate in halogen bonding, influencing the compound's melting point and crystal packing .

Applications De Recherche Scientifique

Multigram Synthesis and Chemical Properties

Researchers have developed methods for the synthesis of various pyrazole derivatives, including those related to 3-tert-butyl-4-iodo-1H-pyrazole-5-carboxylic acid, emphasizing their chemical properties and potential for further functionalization. For instance, the multigram synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids showcases the versatility of these compounds in chemical synthesis, offering a pathway for the creation of a wide array of pyrazole-based molecules with potential applications in material science and pharmaceutical development (Iminov et al., 2015).

Structural Effects and Reactivity

The synthesis and characterization of pyrazolo-[5,1-c][1,2,4]triazines and their halo-substituted derivatives provide insight into the structural effects on the reactivity and stability of these compounds. Such studies are crucial for understanding how substituents like the tert-butyl and iodo groups influence the chemical behavior of pyrazole derivatives, which is essential for designing molecules with specific properties for use in catalysis, drug design, and materials science (Ivanov, 2021).

Catalytic Activity and Material Science

Pyrazole derivatives are explored for their catalytic activity, such as in the cyclopropanation of olefins. New polynuclear copper(I) pyrazolate complexes have been synthesized, demonstrating the potential of pyrazole-based ligands in the development of catalysts for organic synthesis, highlighting the broader applicability of these compounds beyond their inherent chemical interest (Maspero et al., 2003).

Safety and Hazards

Propriétés

IUPAC Name |

5-tert-butyl-4-iodo-1H-pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11IN2O2/c1-8(2,3)6-4(9)5(7(12)13)10-11-6/h1-3H3,(H,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOPURIJHXKRHEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=NN1)C(=O)O)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11IN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

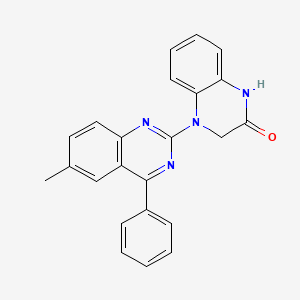

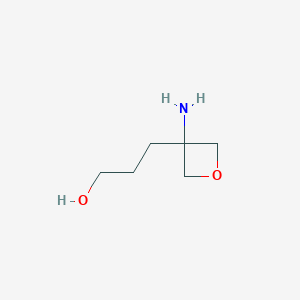

![1-Benzhydryl-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2518007.png)

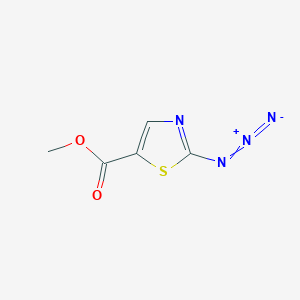

![Ethyl 2-[[4-cyclohexyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2518014.png)

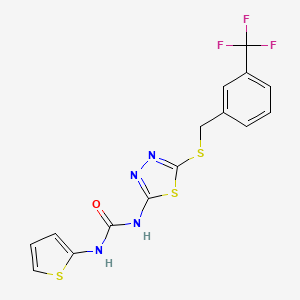

![(Z)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2518016.png)

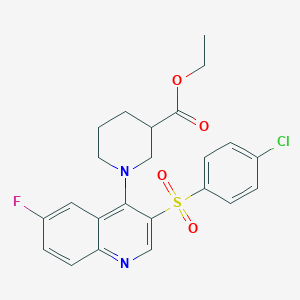

![5-tert-Butyl 2-ethyl 4-cyano-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate](/img/structure/B2518017.png)

![3-{4-[(5E)-5-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}propanenitrile](/img/structure/B2518018.png)

![N-isobutyl-1-[(4-methylbenzyl)thio]-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2518021.png)

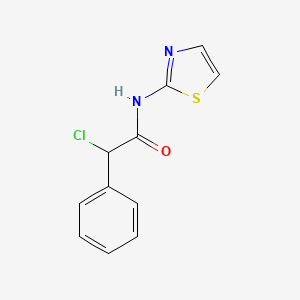

![N-(2-chloro-4-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2518026.png)